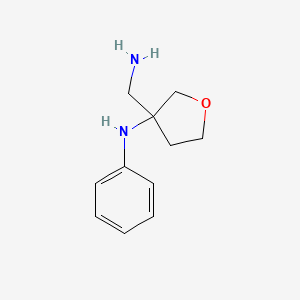

3-(aminomethyl)-N-phenyloxolan-3-amine

Description

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

3-(aminomethyl)-N-phenyloxolan-3-amine |

InChI |

InChI=1S/C11H16N2O/c12-8-11(6-7-14-9-11)13-10-4-2-1-3-5-10/h1-5,13H,6-9,12H2 |

InChI Key |

QFZOCYDPHQDVRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1(CN)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows these stages:

Formation of the Oxolane Ring: Starting from precursors such as maleic glycol or 2,5-dihydrofuran, the oxolane ring is constructed via cyclization reactions catalyzed by solid acid catalysts like modified montmorillonite or hydroxyapatite.

Introduction of the Formyl Group: The oxolane intermediate is formylated to 3-formyl tetrahydrofuran under catalytic conditions involving metal catalysts (e.g., cobalt carbonyl, platinum or rhodium complexes) and halogenated diphosphinium ion salt cocatalysts.

Reductive Amination to Introduce Aminomethyl Group: The 3-formyl tetrahydrofuran undergoes reductive amination with ammonia and hydrogen gas in the presence of hydroxyapatite-supported nickel catalysts to form 3-aminomethyl tetrahydrofuran, a key intermediate.

N-Phenyl Substitution: The amino group on the oxolane ring is further functionalized by N-phenylation, typically via nucleophilic substitution or reductive amination with aniline derivatives.

Detailed Stepwise Preparation Method (Adapted from Patent CN110407776B)

| Step | Reaction | Conditions | Catalysts | Notes |

|---|---|---|---|---|

| 1 | Cyclization of maleic glycol to 2,5-dihydrofuran | 120-150 °C, fixed bed reactor, 6-12 h | Modified montmorillonite, hydroxyapatite, or alumina | Catalyst: mass ratio to maleic glycol 1:30-50 |

| 2 | Formylation of 2,5-dihydrofuran to 3-formyl tetrahydrofuran | 50-100 °C, 12-24 h, 0.1-3 MPa pressure, high-pressure vessel | Metal catalysts: cobalt carbonyl, bis(triphenylphosphine) platinum dichloride, or bis(triphenylphosphine) rhodium carbonyl hydride; Cocatalyst: halogenated diphosphinium ion salts (e.g., dibromo 1,4-bis(triphenylphosphine) butaneonium salt) | Deoxygenation with nitrogen; water gas introduced |

| 3 | Reductive amination of 3-formyl tetrahydrofuran to 3-aminomethyl tetrahydrofuran | 40-60 °C, 3-6 h, 0.1-1 MPa pressure, high-pressure vessel | Hydroxyapatite-supported nickel catalyst | Mixed gas of ammonia and hydrogen (1:1 volume ratio); solvents: methanol, ethanol, or isopropanol |

Catalyst Preparation for Step 3:

- Hydroxyapatite is suspended in acetone (1 g per 20 mL acetone).

- Nickel acetate acetone solution is added dropwise (30 g Ni acetate per 100 mL acetone; volume ratio hydroxyapatite solution to Ni acetate solution = 20:1).

- Stirred at 55 °C for 20 h, evaporated, dried at 40 °C for 12 h, then calcined at 280 °C for 3 h to yield the nickel catalyst.

N-Phenyl Substitution

The introduction of the N-phenyl group on the oxolane amine nitrogen can be achieved via nucleophilic substitution reactions or reductive amination with aniline derivatives.

Literature reports the use of acid-promoted aza-Diels-Alder reactions and condensation protocols for related N-phenyl amines, although direct synthesis of this compound via these methods requires optimization due to side reactions involving pyridine or other heterocyclic aldehydes.

Summary Table of Preparation Methods

Research Findings and Notes

The multi-step catalytic process involving cyclization, formylation, and reductive amination provides a robust and scalable route to 3-(aminomethyl) tetrahydrofuran derivatives, which can be further functionalized to N-phenyloxolan amines.

Catalyst design, especially the use of hydroxyapatite-supported nickel and halogenated diphosphinium ion salts, is critical for selectivity and yield.

Alternative amination methods such as direct alkylation or catalyst-free amination are less commonly applied for this compound due to selectivity challenges.

The N-phenyl substitution step requires careful control to avoid side products, particularly when heterocyclic aldehydes are involved.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-phenyloxolan-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

3-(aminomethyl)-N-phenyloxolan-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in protein and enzyme studies.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-phenyloxolan-3-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the oxolane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Oxetane Derivatives

Example: 3-(Aminomethyl)-N,N-dibenzyloxetan-3-amine (CAS 1021392-84-6, )

- Structure: Features a four-membered oxetane ring substituted with aminomethyl and dibenzylamino groups.

- Substituents: The dibenzylamino group increases steric bulk and lipophilicity, which may influence solubility and binding affinity in biological systems.

Tetrahydropyran and Chroman Derivatives

Examples:

Pyridine-Based Aminomethyl Compounds

Example: 3-(Aminomethyl)pyridine

- Structure: A pyridine ring with an aminomethyl group at the 3-position.

- Key Differences: Aromatic vs. Toxicity: 3-(Aminomethyl)pyridine is noted for severe skin and eye toxicity, suggesting handling precautions for related aminomethyl compounds .

Benzamide and Olefinic Amine Derivatives

Examples:

- 3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride

- (E)-N-Methyl-4-(3-aminophenyl)-3-buten-1-amine

- Structure: Benzamide derivatives feature planar aromatic systems, while olefinic amines incorporate conjugated double bonds.

- Key Differences:

Comparative Data Table

Q & A

Q. What are the standard synthetic routes for 3-(aminomethyl)-N-phenyloxolan-3-amine, and which analytical techniques confirm its structure?

The synthesis typically involves nucleophilic substitution (e.g., reaction of oxolane derivatives with phenylamine) or reductive amination (using ketone intermediates and reducing agents like NaBH₄) . Key steps require precise control of solvents (e.g., THF, ethanol) and temperatures (40–80°C). For structural confirmation, researchers employ:

- Nuclear Magnetic Resonance (NMR) : To assign proton and carbon environments (e.g., distinguishing amine and oxolane protons) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (C₁₀H₁₃NO; 163.22 g/mol) .

Q. How does the molecular structure of this compound influence its reactivity in substitution and oxidation reactions?

The compound’s secondary amine and oxolane ring govern reactivity:

- Substitution : The amine group undergoes alkylation or acylation, while the oxolane oxygen can participate in hydrogen bonding, directing regioselectivity .

- Oxidation : The oxolane ring is susceptible to oxidation (e.g., with KMnO₄) to form ketone derivatives, while the amine may oxidize to nitro groups under strong conditions .

Steric hindrance from the phenyl group limits reactivity at the 3-position, favoring reactions at the aminomethyl site .

Q. What are the primary biological targets or pathways associated with this compound based on current medicinal chemistry research?

Preliminary studies suggest interactions with:

- Central Nervous System (CNS) receptors : Structural analogs show affinity for serotonin and dopamine transporters, hinting at potential antidepressant or anxiolytic activity .

- Enzyme modulation : The compound’s amine group may inhibit cytochrome P450 enzymes or act as a substrate for monoamine oxidases .

In vitro assays (e.g., receptor-binding studies using radiolabeled ligands) are recommended to validate targets .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .

- Catalysis : Palladium or nickel catalysts improve reductive amination efficiency .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) removes byproducts like unreacted phenylamine .

- DoE (Design of Experiments) : Statistical models (e.g., response surface methodology) can identify optimal temperature/pH combinations .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound across different studies?

Discrepancies may arise from:

- Purity variations : Impurities (e.g., residual solvents) can skew bioassay results. Validate purity via HPLC (>95%) before testing .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or buffer pH alter receptor binding. Standardize protocols using guidelines like OECD 455 .

- Structural analogs : Compare activities of derivatives (e.g., fluorophenyl or nitro-substituted analogs) to isolate structure-activity relationships .

Q. What advanced computational or experimental methods are used to study the compound's interactions with enzymes like cytochrome reductases?

- Molecular Dynamics (MD) Simulations : Predict binding poses and affinity for enzymes (e.g., ubiquinol-cytochrome c reductase) .

- X-ray Crystallography : Resolve 3D structures of enzyme-ligand complexes to identify key binding residues .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of enzyme interactions .

- Kinetic Studies : Measure inhibition constants (Kᵢ) using Lineweaver-Burk plots under varying substrate concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.